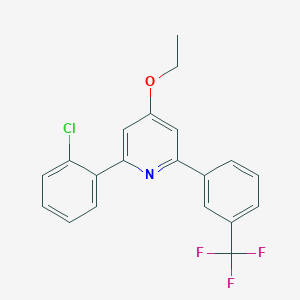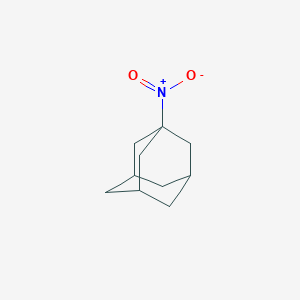
1-ニトロアダマンタン
概要
説明
1-Nitroadamantane is an organic compound with the molecular formula C10H15NO2 . It is also known by other synonyms such as NSC235788 and 1-Nitrotricyclo [3.3.1.13,7]decane .
Molecular Structure Analysis
The molecular structure of 1-Nitroadamantane consists of a C10H15NO2 molecular formula . The average mass is 181.232 Da and the monoisotopic mass is 181.110275 Da .
Chemical Reactions Analysis
1-Nitroadamantane was produced by irradiating a solution of adamantane and NO2 in CCl4 with the visible lines (457.9–514.5 nm) of an argon-ion laser . At these wavelengths, NO2 does not photodissociate to form O atoms, and thus the nitration reaction must be initiated by another species, probably vibronically excited NO2 (NO*†2) .
Physical And Chemical Properties Analysis
1-Nitroadamantane has a density of 1.19g/cm3 . It has a boiling point of 277.1°C at 760 mmHg . The refractive index is 1.546 . The flash point is 121.8°C . The vapour pressure is 0.0±0.6 mmHg at 25°C .
科学的研究の応用
医薬品基準物質
1-ニトロアダマンタンは、医薬品基準物質として使用されます . これは、規制ガイドラインに準拠した詳細な特性評価データとともに提供されることを意味します . つまり、アマンタジンの製剤開発、方法バリデーション(AMV)、品質管理(QC)アプリケーション、または市販におけるアマンタジンの生産に使用することができます .
抗ウイルス研究
1-ニトロアダマンタンは抗ウイルス研究で使用されます . これは、他の抗ウイルス剤および抗レトロウイルス剤のカテゴリーに分類されています . これは、新しい抗ウイルス薬の開発に潜在的な用途があることを示唆しています。
感染症研究
1-ニトロアダマンタンは、感染症研究でも使用されます . これは、さまざまな感染症の研究や、潜在的な治療法の開発に使用できることを意味します。
レーザー誘起反応
1-ニトロアダマンタンは、アルゴンイオンレーザーの可視線(457.9〜514.5 nm)でCCl4中のアダマンタンとNO2の溶液を照射することによって生成されました . これは、レーザー誘起反応で用途があり、レーザーを使用するさまざまな科学実験で使用できることを示唆しています。
Safety and Hazards
1-Nitroadamantane is a flammable solid and may burn when heated or in contact with an open flame . Its dust may also produce explosive and spontaneous combustion . Therefore, appropriate fire and explosion precautions should be taken when handling or storing 1-Nitroadamantane . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .
作用機序
Target of Action
1-Nitroadamantane is a versatile compound with several targets. Studies have reported that it can inhibit the activity of certain enzymes, including monoamine oxidase and xanthine oxidase . These enzymes play crucial roles in various biological processes, such as neurotransmitter metabolism and purine catabolism, respectively.
Mode of Action
1-Nitroadamantane interacts with its targets by serving as an inhibitor. It binds to the active sites of the enzymes, preventing them from catalyzing their respective reactions . This interaction leads to changes in the biochemical processes mediated by these enzymes.
Biochemical Pathways
The inhibition of monoamine oxidase and xanthine oxidase by 1-Nitroadamantane affects several biochemical pathways. For instance, the inhibition of monoamine oxidase can lead to an increase in the levels of monoamine neurotransmitters, such as dopamine and serotonin. On the other hand, the inhibition of xanthine oxidase can reduce the production of uric acid, a byproduct of purine metabolism .
Result of Action
The molecular and cellular effects of 1-Nitroadamantane’s action are primarily due to its inhibitory effects on its target enzymes. By inhibiting monoamine oxidase, it can potentially increase the levels of monoamine neurotransmitters in the brain, which may have implications for neurological conditions such as depression . Similarly, by inhibiting xanthine oxidase, it may help reduce uric acid levels, which could be beneficial in conditions like gout .
生化学分析
Biochemical Properties
It is known that nitro derivatives of polycyclic aromatic hydrocarbons (PAHs), such as 1-Nitroadamantane, can be metabolized by human cytochrome P450 enzymes (CYPs)
Cellular Effects
Nitro-PAHs, the class of compounds to which 1-Nitroadamantane belongs, are known to have cytotoxic effects and have been linked to the development of respiratory diseases
Molecular Mechanism
It is known that nitro-PAHs can be metabolized by human CYPs, suggesting that 1-Nitroadamantane may exert its effects at the molecular level through interactions with these enzymes
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 1-Nitroadamantane in laboratory settings. One study reported the production of 1-Nitroadamantane by irradiating a solution of adamantane and NO2 with an argon-ion laser
Dosage Effects in Animal Models
It is known that nitro-PAHs can have toxic effects, suggesting that high doses of 1-Nitroadamantane may also have adverse effects
Metabolic Pathways
It is known that nitro-PAHs can be metabolized by human CYPs , suggesting that 1-Nitroadamantane may interact with these enzymes
特性
IUPAC Name |
1-nitroadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-11(13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONLSNLUVRQMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226650 | |
| Record name | 1-Nitroadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7575-82-8 | |
| Record name | 1-Nitroadamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007575828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitroadamantane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nitroadamantane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nitroadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 1-nitroadamantane?
A: Several methods exist for synthesizing 1-nitroadamantane. One approach utilizes nitronium tetrafluoroborate in a purified, nitrile-free environment with either nitromethane or nitroethane. This reaction yields 1-nitroadamantane in good yields (66% and 74% respectively) []. A more recent and potentially greener method, termed "Kyodai Nitration," directly nitrates adamantane using NO2-O3, achieving impressive yields exceeding 90% [].
Q2: How does the structure of 1-nitroadamantane influence its fragmentation pattern in mass spectrometry?
A: Tandem high-resolution mass spectrometry studies reveal a distinct fragmentation pattern for 1-nitroadamantane and its polynitro derivatives. The initial step consistently involves the sequential loss of NO2 groups. Subsequently, the remaining hydrocarbon cage undergoes fragmentation []. This characteristic pattern can be valuable for identifying and analyzing these compounds.
Q3: Are there alternative nitration agents beyond those conventionally used for 1-nitroadamantane synthesis?
A: Yes, research indicates that N2O5 can act as an effective nitrating agent when reacted with adamantane under photochemical conditions. This reaction primarily yields 1-adamantyl nitrate and 1-nitroadamantane, alongside smaller amounts of adamantanone and 2-nitroadamantane. Mechanistically, the reaction involves the triplet state of N2O5 and exhibits a chain reaction character, with NO3 radicals playing a crucial role in the propagation [].
Q4: What is the current understanding of the potential for synthesizing highly nitrated adamantane derivatives?
A: Research into polynitroadamantanes is an active area of interest due to their potential energetic properties. Various synthetic strategies have yielded compounds like 1,3-dinitroadamantane, 1,3,5,7-tetranitroadamantane, and even hexanitroadamantane isomers. Theoretical studies suggest that a fully nitrated 1,2,3,4,5,6,7,8,9,10-decanitroadamantane could exhibit exceptional detonation performance, making it a compelling target for further investigation [].
Q5: Can carbocation chemistry be utilized for the synthesis of 1-nitroadamantane?
A: Yes, research has demonstrated that reacting 1-adamantyl hexafluoroantimonate, a stable carbocation salt, with silver nitrite can lead to the formation of 1-nitroadamantane []. This approach highlights the versatility of adamantyl cations as valuable intermediates in organic synthesis.
Q6: What happens to 1-nitroadamantane at elevated temperatures?
A: While the specific details require further investigation, studies indicate that 1-nitroadamantane undergoes pyrolysis at high temperatures []. Understanding the thermal decomposition pathways of this compound is crucial for assessing its stability and potential applications where thermal stress might be a factor.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B116459.png)
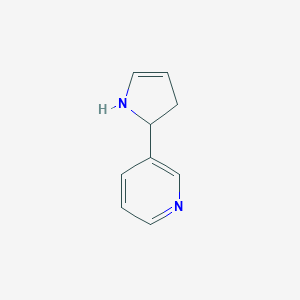

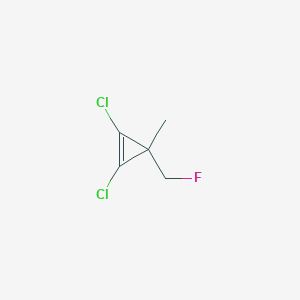
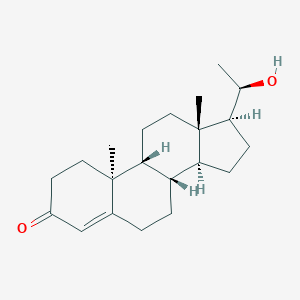

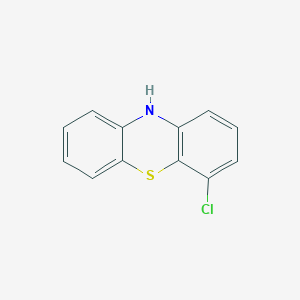
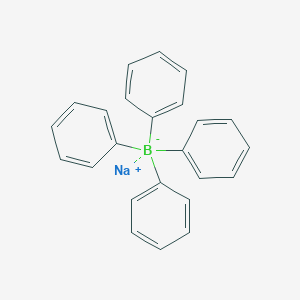
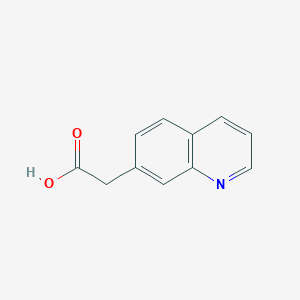


![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B116487.png)
